molecular formula C13H20N2 B1292914 1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine CAS No. 1017417-47-8

1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine

Cat. No.: B1292914
CAS No.: 1017417-47-8
M. Wt: 204.31 g/mol
InChI Key: UPZHRTDWMNFMBY-UHFFFAOYSA-N
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Description

1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine is a chemical compound with the molecular formula C13H20N2 It is known for its unique structure, which includes a pyrrolidine ring attached to a methanamine group and a 2-methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine typically involves the reaction of 2-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines

    Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2-Chlorobenzyl)-3-pyrrolidinyl]methanamine
  • 1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine
  • 1-[1-(2-Methoxybenzyl)-3-pyrrolidinyl]methanamine

Uniqueness

1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interaction with molecular targets. The presence of the 2-methyl group can affect the compound’s steric and electronic properties, distinguishing it from other similar compounds.

Biological Activity

1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine, also known by its CAS number 1017417-47-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biochemical properties, mechanisms of action, and various biological activities associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrrolidine ring attached to a 2-methylbenzyl group. This structural configuration suggests potential interactions with various biological targets, particularly in neurological and cancer-related pathways.

1. Anticancer Properties

Several studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrolidine have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of tubulin polymerization and activation of apoptotic pathways. For example, compounds structurally related to this compound have been shown to increase caspase-3 activity, leading to apoptosis in cancer cells .

2. Neuropharmacological Effects

The compound's structural features suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could potentially lead to applications in treating neurodegenerative diseases or mood disorders.

  • Case Study : A study involving similar pyrrolidine derivatives demonstrated their ability to modulate serotonin receptor activity, which is crucial for antidepressant effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby influencing cellular processes such as growth and apoptosis.
  • Receptor Modulation : By interacting with neurotransmitter receptors, it may alter signaling pathways related to mood regulation and neuroprotection.
  • Cytotoxic Effects : The compound has shown potential cytotoxicity against various cancer cell lines, indicating its role as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalModulates serotonin receptor activity
Enzyme InhibitionInhibits specific metabolic enzymes

Dosage and Efficacy

Research indicates that the efficacy of this compound varies with dosage. Lower concentrations may exhibit beneficial effects without significant toxicity, while higher doses could lead to increased cytotoxicity in non-target cells.

Properties

IUPAC Name

[1-[(2-methylphenyl)methyl]pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-4-2-3-5-13(11)10-15-7-6-12(8-14)9-15/h2-5,12H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZHRTDWMNFMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640636
Record name 1-{1-[(2-Methylphenyl)methyl]pyrrolidin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017417-47-8
Record name 1-{1-[(2-Methylphenyl)methyl]pyrrolidin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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